molecular formula AsH4NO2 B14685782 Arsoramidous acid CAS No. 25666-07-3

Arsoramidous acid

Cat. No.: B14685782
CAS No.: 25666-07-3
M. Wt: 124.959 g/mol
InChI Key: POSGBOSUPLMEIX-UHFFFAOYSA-N
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Description

Arsoramidous acid is a relatively new compound in the field of chemistry It has garnered attention due to its unique properties and potential applications in various scientific domains This compound is characterized by its complex molecular structure, which includes arsenic atoms bonded to organic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidous acid typically involves the reaction of arsenic trioxide with organic amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the compound. The process involves the following steps:

  • Dissolution of arsenic trioxide in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Addition of the organic amine to the solution, followed by stirring at a controlled temperature (usually around 60-80°C).
  • The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent, such as water or ethanol.
  • The precipitate is filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize the production efficiency. The final product is subjected to rigorous quality control tests to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

Arsoramidous acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic-containing oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding arsenic hydrides.

    Substitution: The organic moieties in this compound can be substituted with other functional groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophilic substitution with desired functional groups.

Major Products

The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, arsenic hydrides, and substituted this compound derivatives. These products have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

Arsoramidous acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Researchers are exploring its potential as an antimicrobial agent due to its arsenic content.

    Medicine: Studies are being conducted to investigate its potential use in cancer therapy, as arsenic compounds have shown promise in treating certain types of cancer.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of arsoramidous acid involves its interaction with cellular components at the molecular level. The compound can bind to proteins and enzymes, altering their function and activity. This binding is often mediated by the arsenic atoms in the molecule, which can form covalent bonds with thiol groups in proteins. The resulting changes in protein structure and function can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Arsoramidous acid can be compared with other arsenic-containing compounds, such as arsenic trioxide and arsenic pentoxide. While these compounds share some similarities in their chemical behavior, this compound is unique due to its organic moieties, which impart different properties and potential applications. Other similar compounds include:

    Arsenic trioxide: Used in medicine for treating acute promyelocytic leukemia.

    Arsenic pentoxide: Used in the production of insecticides and herbicides.

    Arsenic hydrides: Studied for their potential use in semiconductor materials.

Properties

CAS No.

25666-07-3

Molecular Formula

AsH4NO2

Molecular Weight

124.959 g/mol

IUPAC Name

aminoarsonous acid

InChI

InChI=1S/AsH4NO2/c2-1(3)4/h3-4H,2H2

InChI Key

POSGBOSUPLMEIX-UHFFFAOYSA-N

Canonical SMILES

N[As](O)O

Origin of Product

United States

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